N-(3,5-dimethylphenyl)-2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-6-31-19-8-7-17(14-20(19)30-5)23-25-24(32-26-23)22-21(9-10-33-22)34(28,29)27(4)18-12-15(2)11-16(3)13-18/h7-14H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZBFOUSRNCPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC(=C4)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 476.5 g/mol. The compound features a sulfonamide group attached to a thiophene ring and an oxadiazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H28N4O5S |
| Molecular Weight | 476.5 g/mol |
| Structure | Structure |
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of key enzymes : Compounds like this compound have shown inhibitory effects on enzymes involved in cancer proliferation (e.g., thymidylate synthase and HDAC) .
- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer). The IC50 values for these compounds often fall within the micromolar range, indicating potent activity .
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Flow cytometry assays have confirmed that the compound induces apoptosis in cancer cells in a dose-dependent manner. This is evidenced by increased levels of cleaved caspase-3 and altered expression of p53 .
- Molecular Docking Studies : Computational studies suggest strong hydrophobic interactions between the oxadiazole derivatives and target proteins involved in cancer progression. These interactions are comparable to those observed with established anticancer drugs like Tamoxifen .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on MCF-7 Cells : A study found that the compound exhibited an IC50 value of approximately 0.65 µM against MCF-7 cells, indicating high potency compared to standard chemotherapeutics .
- Evaluation Against Multiple Cell Lines : In another study involving multiple cancer cell lines (including SK-MEL-2 and PANC-1), the compound showed selective activity with varying IC50 values, demonstrating its potential for targeted therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
